![molecular formula C18H19F3N2O6 B2970461 3-[2-(1,3-Dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2418643-32-8](/img/structure/B2970461.png)

3-[2-(1,3-Dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

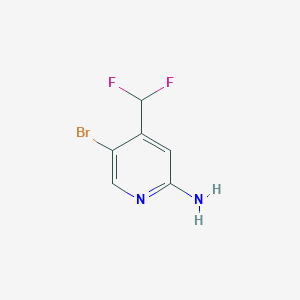

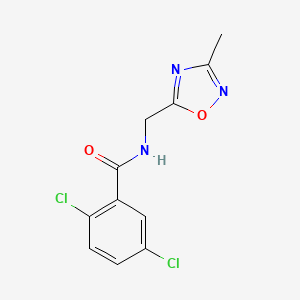

The compound is a complex organic molecule with a molecular formula of C18H19F3N2O6. It contains a 1,3-dioxoisoindol-2-yl group, which is a type of phthalimide fragment . These fragments are almost planar and make a dihedral angle of 53.64 degrees . The molecule and crystal structures are stabilized by weak intermolecular C-H⋯O, C-H⋯π and C=O⋯π interactions .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a 1,3-dioxoisoindol-2-yl group, which is a type of phthalimide fragment . These fragments are almost planar and make a dihedral angle of 53.64 degrees . The molecule and crystal structures are stabilized by weak intermolecular C-H⋯O, C-H⋯π and C=O⋯π interactions .Applications De Recherche Scientifique

Catalytic Carboxylation and Synthesis Applications

Vanadium-catalyzed carboxylation of linear and cyclic alkanes, involving trifluoroacetic acid (TFA), demonstrates the utility of TFA in enhancing reaction yields and facilitating the synthesis of carboxylic acids from simple hydrocarbons. This process highlights the role of TFA in promoting efficient catalytic reactions, potentially applicable in synthesizing derivatives of the compound (Reis et al., 2005).

Synthesis of Novel Compounds

The trifluoroacetylation of ethyl 2,4-dioxopentanoate, leading to the synthesis of various derivatives including acids and amides, showcases the versatility of TFA in chemical synthesis. Such reactions could be relevant for modifying or creating analogs of the compound , potentially for pharmaceutical or material science applications (Usachev et al., 2007).

Stability and Reactivity Enhancements

Research on enamino derivatives of 1,3-dioxoindane-2-carboxylic acid highlights the potential for chemical stability and reactivity enhancements through specific structural modifications. These findings may inspire strategies for enhancing the stability or reactivity of related compounds for various scientific applications (Malamidou-Xenikaki et al., 2008).

Development of Contrast Agents

A study on GdDO3A-type bismacrocyclic complexes, including trifluoroacetic acid in their synthesis, provides insights into the development of "smart" magnetic resonance imaging (MRI) contrast agents. This research could inform the design of novel diagnostic tools or therapeutic agents utilizing the unique structural features of the compound (Mishra et al., 2008).

Advanced Organic Synthesis Techniques

The synthesis of 3-hydroxy-3-(trifluoromethyl)-1H-pyrrol-2(3H)-ones, utilizing trifluoroacetic acid-catalyzed reactions, exemplifies advanced organic synthesis techniques that could be applied to the synthesis or modification of complex compounds like the one . This research underscores the potential for creating highly functionalized and potentially bioactive compounds (Pei et al., 2014).

Propriétés

IUPAC Name |

3-[2-(1,3-dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4.C2HF3O2/c19-14-12-3-1-2-4-13(12)15(20)18(14)8-7-17-11-6-5-10(9-11)16(21)22;3-2(4,5)1(6)7/h1-4,10-11,17H,5-9H2,(H,21,22);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYOSLMWBPPBFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)NCCN2C(=O)C3=CC=CC=C3C2=O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2970380.png)

![2-[(3-Fluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2970385.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2970387.png)

![2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione](/img/structure/B2970391.png)

![1-[5-(2-Hydroxy-3-methoxyphenyl)-3-phenyl-2-pyrazolinyl]butan-1-one](/img/structure/B2970397.png)

![Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2970398.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2970400.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2970401.png)